N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide
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Description
N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide, also known as N-methyl-4-methoxy-4-piperazin-1-yl-pyrimidine-2-carboxamide, is a synthetic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of about 135°C and a molecular weight of about 236.3 g/mol. N-methyl-4-methoxy-4-piperazin-1-yl-pyrimidine-2-carboxamide is used in a range of scientific research applications, including drug discovery, drug development, and biochemistry. It has been studied for its potential to act as an inhibitor of enzymes, such as protein kinases, and to serve as a receptor agonist.
Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds using N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide as an initiator for creating heterocyclic compounds. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives, explored for their potential anti-inflammatory and analgesic properties. These compounds showed significant inhibitory activity on COX-2 selectivity and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antihyperglycemic Evaluation
Carboximidamides linked with the pyrimidine moiety, derived from N'-(4,6-dimethylpyrimidin-2-yl)cyanamides, have been synthesized and evaluated for their anti-hyperglycemic effects. These compounds were found to decrease serum levels of glucose and restore liver and kidney function biomarkers, indicating potential as ameliorative agents against diabetes (Moustafa et al., 2021).
Multifunctional Antioxidants
Analogues of this compound with a free radical scavenger group have been synthesized and evaluated. These compounds show potential in protecting cells against oxidative stress, indicating their applicability in preventing diseases like cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Fluorescent Ligands for Receptors
1-Arylpiperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized, displaying high receptor affinity and good fluorescence properties. These compounds could be valuable in visualizing certain receptors in cell studies, offering insights into receptor behavior (Lacivita et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors
Research has been conducted on analogues of this compound for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These studies aim to develop more potent compounds with better pharmacological profiles for HIV treatment (Romero et al., 1994).
properties
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-12-14(2)21-18(20-13)22-17(19)24-10-8-23(9-11-24)15-4-6-16(25-3)7-5-15/h4-7,12H,8-11H2,1-3H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVICWFHCELNJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide |
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